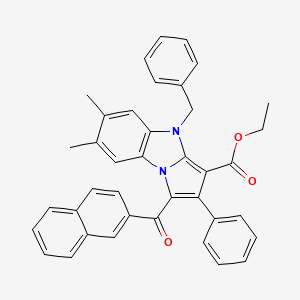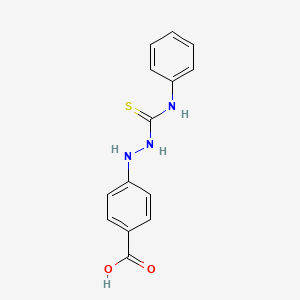
1-(4-Carboxyphenyl)-4-phenyl-3-thiosemicarbazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Carboxyphenyl)-4-phenyl-3-thiosemicarbazide is an organic compound that belongs to the class of thiosemicarbazides It is characterized by the presence of a carboxyphenyl group and a phenyl group attached to a thiosemicarbazide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Carboxyphenyl)-4-phenyl-3-thiosemicarbazide typically involves the reaction of 4-carboxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with thiocarbamide under acidic conditions to yield the final product. The reaction conditions often include refluxing in ethanol or methanol as solvents, with the addition of a catalytic amount of acid to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 1-(4-Carboxyphenyl)-4-phenyl-3-thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazide moiety to corresponding amines.
Substitution: The phenyl and carboxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学研究应用
1-(4-Carboxyphenyl)-4-phenyl-3-thiosemicarbazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Research is ongoing into its potential as an anticancer agent, given its ability to inhibit certain enzymes.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-(4-Carboxyphenyl)-4-phenyl-3-thiosemicarbazide involves its interaction with molecular targets such as enzymes and receptors. The thiosemicarbazide moiety can form strong hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or alter receptor function. This interaction can lead to changes in cellular pathways, ultimately exerting its biological effects.
相似化合物的比较
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: This compound shares the carboxyphenyl group and has applications in photodynamic therapy.
1,2,4,5-Tetrakis(4-carboxyphenyl)benzene: Similar in structure, used in the synthesis of metal-organic frameworks.
4-Carboxyphenylboronic Acid: Another compound with a carboxyphenyl group, used in drug design and as a biochemical probe.
Uniqueness: 1-(4-Carboxyphenyl)-4-phenyl-3-thiosemicarbazide is unique due to its thiosemicarbazide moiety, which imparts distinct chemical reactivity and biological activity compared to other carboxyphenyl-containing compounds. This makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
97159-71-2 |
|---|---|
分子式 |
C14H13N3O2S |
分子量 |
287.34 g/mol |
IUPAC 名称 |
4-[2-(phenylcarbamothioyl)hydrazinyl]benzoic acid |
InChI |
InChI=1S/C14H13N3O2S/c18-13(19)10-6-8-12(9-7-10)16-17-14(20)15-11-4-2-1-3-5-11/h1-9,16H,(H,18,19)(H2,15,17,20) |
InChI 键 |
VVCQNBWRFXIRSN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC(=S)NNC2=CC=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(2-bromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B15075241.png)
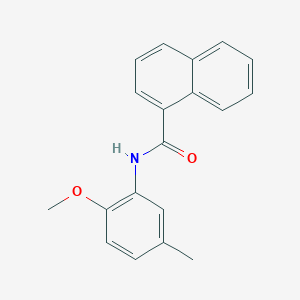


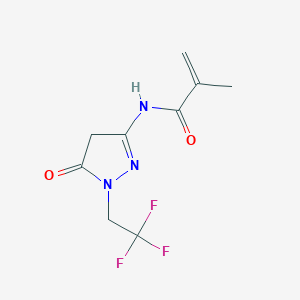
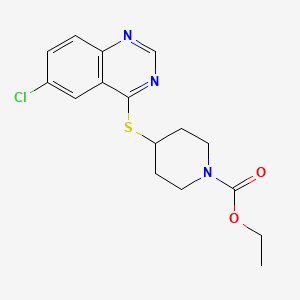
![(3AR,4S,7S)-4-((1R)-4-{[Tert-butyl(diphenyl)silyl]oxy}-1-methylbutyl)-7-methyl-3A,6,7,8-tetrahydrocycloocta[C]furan-1,5(3H,4H)-dione](/img/structure/B15075270.png)
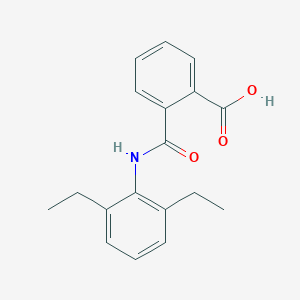

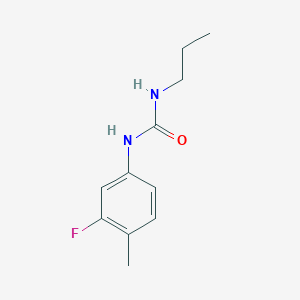
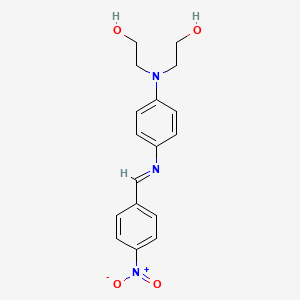
![2-(1,4-Dioxaspiro[4.5]dec-7-EN-8-YL)-2-propanol](/img/structure/B15075312.png)
